molecular formula C7H13NO2 B14037717 (Hexahydrofuro[2,3-b]furan-3-yl)methanamine

(Hexahydrofuro[2,3-b]furan-3-yl)methanamine

Cat. No.: B14037717
M. Wt: 143.18 g/mol
InChI Key: WNQATYYFSIBBPH-UHFFFAOYSA-N
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Description

(Hexahydrofuro[2,3-b]furan-3-yl)methanamine is an organic compound with the molecular formula C7H13NO2 It is a bicyclic amine that features a hexahydrofurofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexahydrofuro[2,3-b]furan-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a stereoselective synthesis method involves the use of methanol and methanesulfonic acid as reagents, followed by purification through flash chromatography . Another method involves a four-step synthesis from readily available starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Hexahydrofuro[2,3-b]furan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

(Hexahydrofuro[2,3-b]furan-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Hexahydrofuro[2,3-b]furan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Hexahydrofuro[2,3-b]furan-3-yl)methanamine is unique due to its specific ring structure and the presence of an amine group. This combination of features makes it distinct from other similar compounds and provides unique properties that can be leveraged in various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ylmethanamine

InChI

InChI=1S/C7H13NO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4,8H2

InChI Key

WNQATYYFSIBBPH-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C(CO2)CN

Origin of Product

United States

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